Benzo(a)pyren-7-ylmethanol
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Overview
Description
Benzo(a)pyren-7-ylmethanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the presence of a hydroxymethyl group attached to the seventh carbon of the benzo(a)pyrene structure. Benzo(a)pyrene itself is formed during the incomplete combustion of organic matter and is found in substances such as coal tar, tobacco smoke, and grilled foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo(a)pyren-7-ylmethanol typically involves the hydroxylation of benzo(a)pyrene. One common method is the catalytic reduction of benzo(a)pyrene using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction introduces a hydroxyl group at the seventh position, forming benzo(a)pyren-7-ol, which can then be further reduced to this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzo(a)pyren-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form benzo(a)pyren-7-aldehyde or benzo(a)pyren-7-carboxylic acid.
Reduction: Further reduction can convert the hydroxyl group to a methyl group, forming benzo(a)pyrene.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Benzo(a)pyren-7-aldehyde, benzo(a)pyren-7-carboxylic acid.
Reduction: Benzo(a)pyrene.
Substitution: Various halogenated or alkylated derivatives of benzo(a)pyrene.
Scientific Research Applications
Benzo(a)pyren-7-ylmethanol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of sensors and analytical methods for detecting PAHs in environmental samples
Mechanism of Action
The mechanism of action of benzo(a)pyren-7-ylmethanol involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive intermediates that can form adducts with DNA, resulting in mutations and potentially leading to cancer. The aryl hydrocarbon receptor (AhR) pathway is also involved, mediating the toxicological effects of the compound by regulating the expression of genes involved in xenobiotic metabolism .
Comparison with Similar Compounds
Benzo(a)pyrene: The parent compound, known for its high carcinogenicity.
Benzo(e)pyrene: Another isomer of benzopyrene with similar properties but less common.
Dibenzopyrenes: Compounds with additional fused benzene rings, exhibiting similar toxicological profiles.
Uniqueness: Benzo(a)pyren-7-ylmethanol is unique due to the presence of the hydroxymethyl group, which alters its chemical reactivity and biological interactions compared to its parent compound, benzo(a)pyrene. This modification can influence its metabolic pathways and the formation of DNA adducts, making it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .
Properties
CAS No. |
78636-32-5 |
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Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
benzo[a]pyren-7-ylmethanol |
InChI |
InChI=1S/C21H14O/c22-12-16-5-2-6-17-18-10-9-14-4-1-3-13-7-8-15(11-19(16)17)21(18)20(13)14/h1-11,22H,12H2 |
InChI Key |
AZFVSUVVTFUOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C(C=CC=C45)CO)C=C2 |
Origin of Product |
United States |
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